molecular formula C15H24N6O4S B10895287 N-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10895287
M. Wt: 384.5 g/mol
InChI Key: RLXDHXDTXWBTFX-UHFFFAOYSA-N
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Description

N~4~-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring a pyrazole core. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound, with its unique structural attributes, holds significant potential in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs catalytic processes. For instance, low loadings of Ru3(CO)~12~ and a NHC-diphosphine ligand can catalyze the dehydrogenative coupling of 1,3-diols with arylhydrazines to produce pyrazoles . These methods offer high selectivity and efficiency, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N~4~-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine, DMSO, oxygen.

    Reduction: Hydrogen gas, Ru3(CO)~12~, NHC-diphosphine ligand.

    Substitution: Aryl halides, copper powder, KOtBu.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .

Scientific Research Applications

N~4~-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activities . The compound’s effects are mediated through its interaction with enzymes and receptors, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its dual pyrazole rings and sulfonamide group make it a versatile compound for various applications .

Properties

Molecular Formula

C15H24N6O4S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[3-(3,5-dimethyl-4-nitropyrazol-1-yl)propyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C15H24N6O4S/c1-6-19-13(5)15(11(3)18-19)26(24,25)16-8-7-9-20-12(4)14(21(22)23)10(2)17-20/h16H,6-9H2,1-5H3

InChI Key

RLXDHXDTXWBTFX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NCCCN2C(=C(C(=N2)C)[N+](=O)[O-])C)C

Origin of Product

United States

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